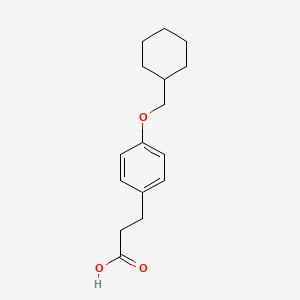

4-(Cyclohexylmethoxy)-benzenepropanoic acid

Beschreibung

4-(Cyclohexylmethoxy)-benzenepropanoic acid is a benzenepropanoic acid derivative characterized by a propanoic acid group (-CH₂CH₂COOH) attached to a benzene ring substituted at the para position with a cyclohexylmethoxy group (-OCH₂C₆H₁₁). This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl moiety and hydrogen-bonding capacity via the carboxylic acid and ether oxygen.

Eigenschaften

IUPAC Name |

3-[4-(cyclohexylmethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBGUTIKECCSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-benzenepropanoic acid typically involves the following steps:

Formation of the Cyclohexylmethoxy Group: This can be achieved through the Williamson ether synthesis, where cyclohexylmethanol reacts with a suitable benzyl halide under basic conditions to form the cyclohexylmethoxy group.

Attachment to Benzene Ring: The cyclohexylmethoxy group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of 4-(Cyclohexylmethoxy)-benzenepropanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylmethoxy)-benzenepropanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of cyclohexylmethoxybenzoic acid or cyclohexylmethoxybenzaldehyde.

Reduction: Formation of cyclohexylmethoxybenzyl alcohol or cyclohexylmethoxybenzaldehyde.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylmethoxy)-benzenepropanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylmethoxy)-benzenepropanoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The bioactivity and physicochemical properties of benzenepropanoic acid derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: Cyclohexylmethoxy (logP ~3.5 estimated) balances lipophilicity and solubility, favoring membrane permeability . Morpholine sulfonyl introduces polar sulfonamide and ether groups, reducing logP (~2.0) and enhancing metabolic stability .

Bioactivity and Receptor Interactions: TUG-891 and GW9508 demonstrate the importance of aromatic substituents (e.g., biphenyl or phenoxyphenyl) in FFAR binding. The fluorine atom in TUG-891 enhances receptor affinity via hydrophobic interactions . Chirality: Enantiomers like compound 1 (S-configuration) and 2 (R-configuration) in exhibit divergent bioactivities, emphasizing the role of stereochemistry in target engagement .

Functional Group Diversity: Ethynyl groups (CAY10587) and methylphenyl moieties enhance π-π stacking with hydrophobic receptor pockets, critical for anti-inflammatory effects . Amino groups (Q-13) may confer antibacterial activity by disrupting microbial membranes .

Synthetic Applications :

- Derivatives with morpholine sulfonyl groups () are versatile intermediates in drug synthesis due to their stability and compatibility with coupling reactions .

Biologische Aktivität

4-(Cyclohexylmethoxy)-benzenepropanoic acid, with the molecular formula C16H22O3, is an organic compound characterized by its unique cyclohexylmethoxy group linked to a benzene ring and a propanoic acid moiety. This compound has garnered attention for its potential biological activities , particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Properties

Research indicates that 4-(Cyclohexylmethoxy)-benzenepropanoic acid exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several preclinical studies. It was found to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets within biological pathways. Preliminary studies suggest that 4-(Cyclohexylmethoxy)-benzenepropanoic acid may inhibit certain enzymes involved in inflammatory processes, although detailed mechanisms remain to be fully elucidated.

Table of Biological Activity Results

| Activity Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 | |

| Anti-inflammatory | Human macrophages | IC50: 25 |

Case Study: Efficacy in Inflammatory Models

In a controlled experiment using murine models of inflammation, administration of 4-(Cyclohexylmethoxy)-benzenepropanoic acid resulted in a significant decrease in inflammation markers compared to control groups. The study highlighted the compound's potential to alleviate symptoms associated with inflammatory diseases such as arthritis.

Additional Research Insights

Recent investigations into the pharmacokinetics of 4-(Cyclohexylmethoxy)-benzenepropanoic acid have revealed promising absorption and distribution profiles, suggesting that it may be effectively utilized in therapeutic applications. The compound's solubility and stability under physiological conditions further enhance its potential for development into pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.